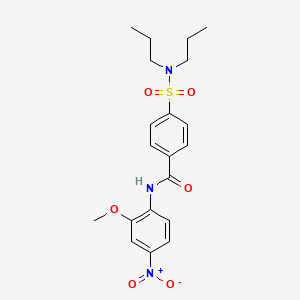

4-(dipropylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

4-(dipropylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6S/c1-4-12-22(13-5-2)30(27,28)17-9-6-15(7-10-17)20(24)21-18-11-8-16(23(25)26)14-19(18)29-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYSUUPNMUKHJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxy-4-nitroaniline with dipropylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to maximize output and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Conversion to amines or alcohols.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-(dipropylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Electronic and Structural Properties

The compound’s structural analogs can be categorized based on substituent variations:

- Electronic Effects :

- The target compound’s 2-methoxy-4-nitrophenyl group creates a push-pull electronic system, where the nitro group (electron-withdrawing) and methoxy (electron-donating) influence charge distribution. In contrast, 4MNB places methoxy and nitro at positions 4 and 2, altering resonance effects .

- Sulfamoyl (N–SO₂) groups differ from sulfonyl (S=O) in triazole derivatives [7–9]; the former allows for hydrogen bonding via NH, while the latter is purely electronegative .

Spectroscopic and Crystallographic Comparisons

IR Spectroscopy :

- The target compound’s benzamide C=O stretch is expected at ~1663–1682 cm⁻¹, consistent with hydrazinecarbothioamides [4–6] .

- The sulfamoyl group (N–SO₂) may show S=O stretches near 1243–1258 cm⁻¹, similar to sulfonyl (C–SO₂) vibrations in triazoles [7–9] .

- Absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the absence of thiol tautomers, akin to triazole-thiones [7–9] .

- Triazole derivatives [7–9] adopt thione tautomeric forms, confirmed by NMR and IR .

Biological Activity

4-(Dipropylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of certain enzymes and its implications in cancer treatment. This article reviews the compound's biological activity through various studies, highlighting its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C20H26N2O4S

- CAS Number : Not specified in the sources.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Inhibition of NTPDases : These enzymes play crucial roles in purinergic signaling and are implicated in various pathological conditions. The compound's analogs have shown sub-micromolar inhibitory activity against human NTPDase isoforms, suggesting a potential therapeutic application in diseases related to purinergic signaling dysregulation .

- Anticancer Properties : Studies have indicated that sulfamoyl-benzamide derivatives can induce cell cycle arrest and inhibit tubulin polymerization in cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231). This suggests that the compound may have potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis of sulfamoyl-benzamide derivatives provides insights into how structural modifications influence biological activity. Key findings include:

- Substituent Effects : The presence of specific substituents on the benzene ring significantly affects the inhibitory potency against NTPDases. For instance, compounds with cyclopropyl substitutions exhibited enhanced selectivity and potency compared to those with morpholine rings .

- Potency Variation : The most potent inhibitors identified had IC50 values in the low micromolar range (e.g., IC50 = 0.72 ± 0.11 μM for one derivative against h-NTPDase3), indicating that careful selection of substituents can lead to more effective compounds .

Case Studies

- Inhibition of h-NTPDases :

- Anticancer Activity :

Data Table: Biological Activity Summary

| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | h-NTPDase1 | 2.88 ± 0.13 | Inhibitor |

| Derivative A | h-NTPDase3 | 0.72 ± 0.11 | Inhibitor |

| Derivative B | Breast Cancer Cells | Not specified | Induces cell cycle arrest |

Q & A

Q. What are the optimal synthetic routes for 4-(dipropylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

- Sulfamoylation: Reacting 4-aminobenzoic acid with dipropylsulfamoyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .

- Amide Coupling: Using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to link the sulfamoylbenzamide intermediate to 2-methoxy-4-nitroaniline .

- Critical Parameters: Temperature control (<40°C) and inert atmosphere (N₂) prevent decomposition of nitro groups. Yield optimization (60–75%) requires stoichiometric precision and purification via flash chromatography .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of dipropylsulfamoyl (δ 1.0–1.5 ppm for CH₂ groups) and nitro/methoxy substituents (δ 3.9 ppm for OCH₃; δ 8.2 ppm for aromatic protons) .

- X-Ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the benzamide core, critical for understanding conformational stability .

- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (C₂₀H₂₄N₄O₆S: ~448.5 g/mol) and isotopic patterns .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

- Enzyme Inhibition: Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays (IC₅₀ determination) .

- Antimicrobial Testing: Follow CLSI guidelines for MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HepG2, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Compare docking scores (AutoDock Vina) with experimental IC₅₀ values to identify discrepancies in binding pocket interactions .

- Proteomic Profiling: Use thermal shift assays (TSA) to validate target engagement and rule off-target effects .

- Data Normalization: Account for assay variability (e.g., plate-to-plate differences) via Z-score normalization and replicate consistency checks .

Q. What strategies mitigate mutagenicity risks identified in Ames testing for sulfamoyl derivatives?

Methodological Answer:

- Structural Modifications: Replace mutagenic moieties (e.g., nitro groups) with bioisosteres like trifluoromethyl or cyano groups .

- Metabolic Stability Studies: Use liver microsomes to identify reactive metabolites; introduce steric hindrance (e.g., methyl groups) to block metabolic activation .

- Secondary Assays: Confirm Ames II results with mammalian cell mutagenicity tests (e.g., MLA: mouse lymphoma assay) .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

Methodological Answer:

- Accelerated Stability Testing: Store samples in DMSO or acetonitrile at 4°C and monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- pH-Dependent Degradation: Use buffered solutions (pH 3–9) to identify hydrolysis-prone bonds (e.g., sulfonamide or amide linkages) .

- Lyophilization: For aqueous instability, lyophilize with cryoprotectants (trehalose) and validate reconstitution efficiency .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Screens: Identify gene knockouts that confer resistance, highlighting pathways (e.g., apoptosis, DNA repair) .

- SPR (Surface Plasmon Resonance): Quantify binding kinetics (ka/kd) to purified targets .

- Transcriptomic Profiling: RNA-seq analysis post-treatment reveals differentially expressed genes and pathway enrichment .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics?

Methodological Answer:

- Log-Dosing: Use 10-fold serial dilutions (0.1–100 µM) to capture full sigmoidal curves .

- Pharmacokinetic Modeling: Apply compartmental models (e.g., NONMEM) to estimate AUC, Cmax, and half-life in preclinical models .

- Covariate Analysis: Adjust for variables like protein binding (e.g., plasma albumin) using equilibrium dialysis .

Q. What statistical methods are robust for analyzing contradictory bioactivity data across multiple assays?

Methodological Answer:

- Meta-Analysis: Pool data from orthogonal assays (e.g., enzymatic vs. cell-based) using random-effects models .

- Principal Component Analysis (PCA): Reduce dimensionality to identify assay-specific biases .

- Bayesian Hierarchical Models: Estimate “true” activity by weighting data based on assay reliability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

- Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, nitro → amine) .

- Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using regression models .

- Co-Crystallization: Solve ligand-target co-structures (e.g., with SHELX) to guide rational modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.